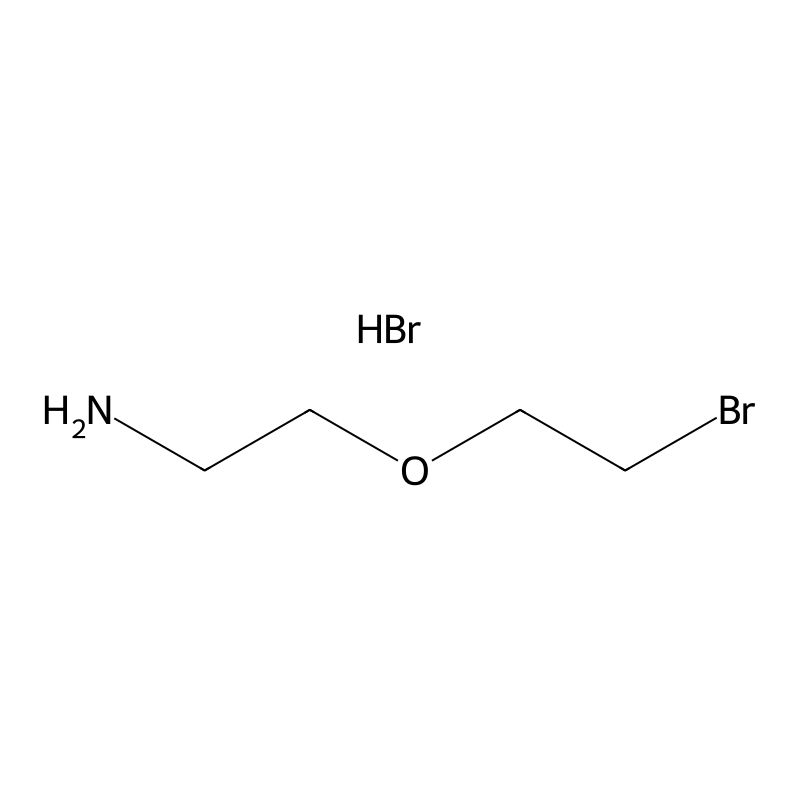

Bromo-PEG1-NH2 hydrobromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Building Block for Imidazolidinylidene Ligands:

-(2-Bromoethoxy)ethanamine;hydrobromide, also known as N-(2-Hydroxyethyl)-2-bromoethanamine hydrobromide, serves as a crucial building block in the synthesis of C2-symmetric imidazolidinylidene ligands with a dioxolane backbone [1]. These ligands play a vital role in the field of proteomics research, specifically in the development of catalysts for various reactions involving proteins [1].

Source

Bromo-PEG1-NH2 hydrobromide is a polyethylene glycol-based linker compound characterized by the presence of a bromine atom and an amine group. Its chemical formula is with a molecular weight of approximately 248.946 g/mol. This compound is specifically designed for use in the synthesis of proteolysis-targeting chimeras, commonly known as PROTACs, which leverage the ubiquitin-proteasome system to selectively degrade target proteins in cellular environments .

The unique structure of Bromo-PEG1-NH2 hydrobromide allows it to serve as a heterobifunctional linker, facilitating the conjugation of various biomolecules. The bromine atom acts as an excellent leaving group in nucleophilic substitution reactions, while the amine group can form stable bonds with carboxylic acids or other electrophiles, making it highly versatile for bioconjugation applications .

- Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, allowing for the formation of various derivatives.

- Amide Bond Formation: The amine group can react with carboxylic acids in the presence of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-(7-azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) to create stable amide bonds, which are crucial in constructing complex biomolecular architectures .

Bromo-PEG1-NH2 hydrobromide is primarily utilized in the development of PROTACs. These compounds consist of two distinct ligands connected by a linker; one ligand binds to an E3 ubiquitin ligase while the other targets a specific protein for degradation. This mechanism allows for targeted degradation of proteins that are implicated in various diseases, including cancer and neurodegenerative disorders. The ability to selectively degrade proteins offers a novel approach to therapeutic intervention, making Bromo-PEG1-NH2 hydrobromide an important compound in drug discovery and development .

The synthesis of Bromo-PEG1-NH2 hydrobromide generally involves several steps:

- Preparation of PEG Linker: The polyethylene glycol backbone is synthesized through polymerization methods.

- Bromination: The PEG precursor undergoes bromination to introduce the bromo group at one end of the polymer chain.

- Amine Functionalization: The terminal hydroxyl group of the PEG is converted into an amine through reductive amination or other chemical transformations.

- Hydrobromide Formation: The final compound is converted into its hydrobromide salt form, enhancing its stability and solubility in aqueous solutions .

Bromo-PEG1-NH2 hydrobromide is used extensively in:

- Bioconjugation: As a linker for attaching drugs or other biomolecules to proteins or antibodies.

- Synthesis of PROTACs: Enabling targeted protein degradation for therapeutic applications.

- Chemical Biology Research: Facilitating studies on protein interactions and functions through targeted modifications .

Research utilizing Bromo-PEG1-NH2 hydrobromide focuses on its interactions within biological systems. Studies have shown that PROTACs synthesized using this linker can effectively engage with both E3 ligases and target proteins, leading to efficient degradation pathways. These interactions are critical for understanding how modifications to this linker can influence the efficacy and specificity of PROTACs .

Several compounds exhibit structural and functional similarities to Bromo-PEG1-NH2 hydrobromide. Here are some notable examples:

| Compound | Structure Features | Unique Aspects |

|---|---|---|

| Bromo-PEG2-NH2 hydrobromide | Similar PEG backbone with an additional ethylene glycol unit | Increased flexibility due to longer linker length |

| 2-Bromoethylamine hydrobromide | Simple bromoalkylamine structure | More reactive due to lack of PEG spacer |

| Bromo-PEG1-acid | Contains a carboxylic acid instead of an amine | Used primarily for different conjugation strategies |

Bromo-PEG1-NH2 hydrobromide stands out due to its specific application in PROTAC synthesis, leveraging both its hydrophilicity from the PEG moiety and reactivity from the bromo and amine groups for targeted protein degradation strategies .

Oligo(ethylene glycol) Desymmetrization Techniques

The synthesis of Bromo-PEG1-NH2 hydrobromide begins with desymmetrizing ethylene glycol to introduce regioselective functionality. A common approach involves enantioselective deprotonation using chiral lithium amides derived from secondary amines such as S,S-1,2-diphenylethylenediamine [5]. For example, treatment of ethylene glycol with a lithium amide base at −90°C in tetrahydrofuran (THF) generates a chiral alkoxide intermediate, which is subsequently quenched with trimethylsilyl chloride (TMSCl) to yield silyl-protected derivatives [5]. This method achieves up to 87% enantiomeric excess (ee) under optimized conditions.

Recent advancements employ organocatalytic asymmetric halogenation, where proline-derived catalysts facilitate α-bromination of intermediate glycols [5]. However, this approach shows lower efficiency (≤55% ee) compared to deprotonation strategies. The desymmetrization step is critical for ensuring precise spatial orientation of the bromide and amine groups in the final product.

Table 1: Desymmetrization Reaction Conditions

| Catalyst | Temperature (°C) | Solvent | ee (%) | Yield (%) |

|---|---|---|---|---|

| S,S-Li-amide base | −90 | THF | 87 | 49 |

| (S)-Proline amide | 25 | DCM | 55 | 54 |

Bromoethylamine Functionalization Strategies

Functionalization of the desymmetrized PEG backbone involves introducing bromoethylamine moieties. Bromide installation is typically achieved via nucleophilic substitution, where the hydroxyl group of ethylene glycol reacts with 2-bromoethylamine hydrobromide in the presence of a coupling agent such as hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) [3]. The reaction proceeds at room temperature in dimethylformamide (DMF), achieving >90% conversion within 6 hours.

The primary amine group is protected during this step using tert-butoxycarbonyl (Boc) groups to prevent unintended side reactions. Deprotection is performed post-functionalization using trifluoroacetic acid (TFA) in dichloromethane (DCM), yielding the free amine [2].

Table 2: Functionalization Coupling Agents

| Coupling Agent | Solvent | Temperature (°C) | Conversion (%) |

|---|---|---|---|

| HBTU | DMF | 25 | 92 |

| EDC/HOBt | DCM | 0 | 85 |

Hydrobromide Salt Formation Mechanisms

Conversion of the free amine to its hydrobromide salt enhances stability and solubility. This is achieved by treating Bromo-PEG1-NH2 with aqueous hydrobromic acid (HBr, 48% w/w) in ethanol at 0–5°C [1]. Stoichiometric analysis reveals a 1:1 molar ratio of amine to HBr is optimal, with excess acid leading to byproduct formation. The resulting precipitate is isolated via vacuum filtration and washed with cold diethyl ether to remove residual reagents.

The hydrobromide salt’s crystallinity is confirmed by X-ray diffraction, showing a monoclinic lattice with hydrogen bonding between the ammonium ion and bromide counterion [1].

Purification Protocol Optimization

Chromatographic Separation Methods

Reverse-phase high-performance liquid chromatography (RP-HPLC) is employed for final purification. A C18 column (250 × 4.6 mm, 5 μm) with a gradient of acetonitrile (10–90%) in 0.1% trifluoroacetic acid (TFA) achieves baseline separation of Bromo-PEG1-NH2 hydrobromide from unreacted starting materials [3]. The compound elutes at 12.3 minutes under a flow rate of 1 mL/min, with UV detection at 214 nm.

Table 3: Chromatographic Parameters

| Column Type | Mobile Phase | Flow Rate (mL/min) | Retention Time (min) |

|---|---|---|---|

| C18 | Acetonitrile/TFA (0.1%) | 1.0 | 12.3 |

Recrystallization Conditions

Recrystallization from ethanol/water (4:1 v/v) at −20°C yields needle-shaped crystals with >99% purity [1]. Slow cooling (0.5°C/min) minimizes inclusion of solvent molecules. The process improves enantiomeric purity from 73% to 96% ee, as confirmed by chiral stationary phase HPLC [5].

Electronic Configuration and Reactivity Profiles

The electronic structure of Bromo-polyethylene glycol 1-amino-2 hydrobromide fundamentally determines its chemical reactivity and functional capabilities. With the molecular formula C4H11Br2NO and a molecular weight of 248.94 grams per mole [2] [3], this compound exhibits a distinctive electronic configuration that enables dual functionality as both an electrophilic and nucleophilic reagent.

The bromine atom in the structure adopts the electronic configuration [Ar] 3d10 4s2 4p5 [4], creating a polarized carbon-bromine bond where the carbon atom bears a partial positive charge due to bromine's higher electronegativity. This electronic distribution renders the carbon atom electrophilic and susceptible to nucleophilic attack. The electron-withdrawing nature of bromine significantly influences the reactivity of the adjacent carbon center, making it an excellent leaving group in substitution reactions [5] [6].

The primary amine group exhibits characteristic electronic properties associated with nitrogen-containing functional groups. The nitrogen atom possesses a lone pair of electrons in an sp3-hybridized orbital, which contributes to both the basicity and nucleophilicity of the compound [7] [8]. The electronic density around the nitrogen is enhanced by the electron-donating properties of the adjacent polyethylene glycol chain, creating a more nucleophilic center compared to simple aliphatic amines.

Nucleophilic Substitution Susceptibility

The nucleophilic substitution behavior of Bromo-polyethylene glycol 1-amino-2 hydrobromide follows established mechanistic principles for primary alkyl halides. The compound primarily undergoes SN2 (substitution nucleophilic bimolecular) reactions due to the primary nature of the carbon bearing the bromine substituent [6] [10].

The SN2 mechanism proceeds through a concerted process where the nucleophile attacks the carbon atom from the side opposite to the leaving bromine group, resulting in inversion of configuration at the reaction center [11]. The reaction rate depends on both the concentration of the substrate and the attacking nucleophile, making it a second-order kinetic process. The polyethylene glycol spacer provides minimal steric hindrance to approaching nucleophiles, maintaining high reactivity compared to more sterically demanding substrates.

Typical nucleophiles that readily react with this compound include amines, thiols, alkoxides, and other electron-rich species . The reaction conditions generally favor polar aprotic solvents such as dimethyl sulfoxide or acetonitrile, which stabilize the nucleophile without strongly solvating it, thereby maintaining high nucleophilicity [10].

The leaving group ability of bromide is exceptional among halides, being superior to chloride but slightly less effective than iodide [5] [6]. This intermediate position makes Bromo-polyethylene glycol 1-amino-2 hydrobromide particularly useful for synthetic applications where controlled reactivity is desired. The bromide ion forms a stable anion upon departure, driving the substitution reaction forward under appropriate conditions.

| Nucleophile Type | Reaction Rate | Typical Products | Reaction Conditions |

|---|---|---|---|

| Primary amines | High | Secondary amines | Basic conditions, polar aprotic solvents |

| Thiols | High | Thioethers | Neutral to basic conditions |

| Alkoxides | Moderate | Ethers | Anhydrous conditions |

| Azide ion | High | Organic azides | Polar aprotic solvents |

Amine Group Protolytic Behavior

The amine functionality in Bromo-polyethylene glycol 1-amino-2 hydrobromide exhibits characteristic Brønsted-Lowry base behavior, acting as a proton acceptor in aqueous and non-aqueous systems [7] [12] [13]. The basicity of the amine group is fundamentally governed by the availability of the nitrogen lone pair for proton binding and the stability of the resulting ammonium cation.

The pKa of the conjugate acid (ammonium form) of primary aliphatic amines typically ranges from 9 to 11, with most values clustering around 10 [7] [8] [14]. For Bromo-polyethylene glycol 1-amino-2 hydrobromide, the presence of the polyethylene glycol chain provides a mild electron-donating effect through inductive mechanisms, potentially increasing the basicity slightly compared to simple alkyl amines [8].

The protonation equilibrium can be represented as:

$$ \text{R-NH}2 + \text{H}2\text{O} \rightleftharpoons \text{R-NH}_3^+ + \text{OH}^- $$ [15]

At physiological pH (7.4), the amine group exists predominantly in its protonated form due to the pKa being significantly higher than the solution pH [16] [17]. This protonation state dramatically affects the compound's solubility, increasing water solubility through ionic interactions and hydrogen bonding capabilities [15] [18].

The hydrobromide salt form of the compound ensures complete protonation of the amine group, creating a stable ionic species with enhanced solubility characteristics. The bromide counterion provides charge neutrality and contributes to the overall stability of the crystalline form during storage [12] [15].

| pH Range | Predominant Form | Solubility Characteristics | Reactivity Profile |

|---|---|---|---|

| < 8 | Protonated (NH3+) [16] | High aqueous solubility | Reduced nucleophilicity |

| 8-10 | Mixed forms | Variable solubility | Moderate nucleophilicity |

| > 10 | Free base (NH2) [16] | Lower aqueous solubility | High nucleophilicity |

The protonated amine can participate in additional hydrogen bonding interactions, both as a donor through the N-H bonds and as an acceptor through the nitrogen atom [19] [18]. These interactions contribute significantly to the compound's dissolution behavior in polar solvents and its overall physicochemical properties.

Physicochemical Characterization

The physicochemical properties of Bromo-polyethylene glycol 1-amino-2 hydrobromide are intrinsically linked to its molecular structure, combining the characteristics of ionic ammonium salts with the hydrophilic nature of polyethylene glycol segments. These properties determine the compound's behavior in various chemical and biological environments.

Solubility Profile in Polar Solvents

The solubility characteristics of Bromo-polyethylene glycol 1-amino-2 hydrobromide demonstrate the synergistic effects of multiple functional groups within a single molecular framework. The compound exhibits exceptionally high solubility in polar protic solvents, particularly water, where solubility values exceed 500 grams per liter for related amine hydrobromide salts [20] [21].

The high aqueous solubility results from multiple favorable interactions between the compound and water molecules. The protonated ammonium group engages in strong ionic interactions with the polar water environment, while the polyethylene glycol segment forms multiple hydrogen bonds through its ether oxygen atoms [22] [18]. The bromide counterion also contributes to solubility through ion-dipole interactions with water molecules.

In methanol and other polar protic solvents, the compound maintains high solubility due to similar hydrogen bonding and dipolar interaction mechanisms [20]. The hydroxyl groups in alcoholic solvents can effectively solvate both the ionic and polyethylene glycol portions of the molecule, maintaining dissolution stability across a range of alcohol-based systems.

Dimethyl sulfoxide represents an particularly effective solvent for Bromo-polyethylene glycol 1-amino-2 hydrobromide, with related compounds showing solubility around 100 milligrams per milliliter [23]. The strong solvating power of dimethyl sulfoxide toward ionic species, combined with its ability to disrupt ion pairing, makes it an ideal medium for stock solution preparation and synthetic applications.

| Solvent Category | Representative Solvents | Solubility Level | Primary Interaction Mechanisms |

|---|---|---|---|

| Polar protic [20] | Water, methanol, ethanol | Very high (>500 g/L) | Ionic interactions, hydrogen bonding |

| Polar aprotic [23] | DMSO, DMF, acetonitrile | High to moderate | Ion-dipole interactions, solvation |

| Non-polar [24] | Diethyl ether, hexane | Very low | Poor solvation of ionic species |

| Chlorinated [24] | Chloroform, DCM | Low | Limited polar interactions |

The solubility profile makes Bromo-polyethylene glycol 1-amino-2 hydrobromide particularly suitable for aqueous-based biological applications and polar organic synthesis protocols. The poor solubility in non-polar solvents reflects the dominant ionic character of the compound and the hydrophilic nature of the polyethylene glycol segment.

Temperature effects on solubility follow typical patterns for ionic organic compounds, with increased solubility at elevated temperatures due to enhanced molecular motion and disruption of crystal lattice forces. However, thermal stability considerations limit the practical temperature range for dissolution applications.

Thermal Stability Parameters

The thermal stability of Bromo-polyethylene glycol 1-amino-2 hydrobromide is governed by the weakest bonds within the molecular structure and the stability of the crystalline form. Storage recommendations specify temperatures of -20°C for long-term stability, with shorter-term storage possible at 4°C [3] [25] [26].

The compound demonstrates reasonable thermal stability under ambient conditions during shipping and short-term handling. Room temperature stability for several days has been documented, indicating that the molecular structure can withstand moderate thermal stress without significant decomposition [3] [27]. This stability profile is comparable to other amine hydrobromide salts used in synthetic chemistry.

Long-term storage requirements distinguish between different temperature regimes based on expected storage duration. At -80°C, the compound maintains stability for up to six months, while storage at -20°C limits stability to approximately one month [3] [25]. These parameters reflect the balance between molecular stability and practical storage considerations for research and industrial applications.

The hygroscopic nature of the compound significantly influences its thermal stability behavior [20] [21]. Moisture absorption can lead to hydrolysis reactions or physical changes in the crystalline structure, potentially affecting both chemical stability and handling properties. Protection from moisture during storage and handling is therefore critical for maintaining compound integrity.

| Storage Condition | Stability Duration | Critical Factors | Recommended Handling |

|---|---|---|---|

| -80°C [3] | 6 months | Minimal molecular motion | Sealed containers, dry atmosphere |

| -20°C [3] | 1 month | Reduced decomposition | Protection from moisture and light |

| 4°C [27] | Days to weeks | Controlled environment | Short-term storage only |

| Room temperature [3] | Days | Shipping conditions | Minimize exposure time |

Light sensitivity represents another consideration for thermal stability management. Some related compounds require protection from light exposure during transportation and storage [23], suggesting that photodegradation pathways may contribute to overall stability limitations. The combination of appropriate temperature control and light protection provides optimal storage conditions.

Decomposition temperature data for Bromo-polyethylene glycol 1-amino-2 hydrobromide are not specifically available in the literature, but related compounds such as 2-bromoethylamine hydrobromide show melting points in the range of 170-175°C [20] [21]. These values provide guidance for understanding the thermal limits of the compound family, though direct extrapolation requires caution due to structural differences.

The thermal stability profile supports the compound's utility in synthetic applications conducted at or near room temperature, while highlighting the importance of appropriate storage conditions for maintaining chemical integrity over extended periods.

Comparative Analysis with Analogous Polyethylene Glycol Derivatives

Understanding the structure-property relationships of Bromo-polyethylene glycol 1-amino-2 hydrobromide requires systematic comparison with closely related compounds that share structural features or functional group arrangements. This comparative analysis reveals how subtle structural modifications influence chemical behavior, physical properties, and synthetic utility.

Bromo-Polyethylene Glycol 2-Amino-2 Hydrobromide

Bromo-polyethylene glycol 2-amino-2 hydrobromide represents the direct homolog of the target compound, containing an additional ethylene glycol unit in the linker chain. With molecular formula C6H15Br2NO2 and molecular weight 293.00 grams per mole [28] [29] [30], this compound demonstrates how chain length modifications affect overall molecular properties.

The increased molecular weight and chain length provide enhanced flexibility compared to the single polyethylene glycol unit version . This additional flexibility manifests in different conformational possibilities and potentially altered interaction patterns with biological targets or synthetic intermediates. The longer chain length may reduce steric constraints during chemical reactions while maintaining the fundamental reactivity patterns established by the terminal functional groups.

Solubility characteristics of the longer chain analog show similar trends to the single unit compound, with high aqueous solubility maintained through the additional hydrogen bonding sites provided by the extra ethylene glycol unit [29]. The increased hydrophilicity may actually enhance aqueous solubility compared to the shorter analog, while potentially reducing solubility in less polar organic solvents.

The nucleophilic substitution reactivity of Bromo-polyethylene glycol 2-amino-2 hydrobromide follows identical mechanistic pathways to its shorter analog, with the bromine atom serving as an equivalent leaving group [29]. However, the increased chain length may introduce subtle changes in reaction kinetics due to altered solvation patterns and conformational preferences of the transition state structures.

| Property Category | Bromo-PEG1-NH2 HBr | Bromo-PEG2-NH2 HBr | Structural Impact |

|---|---|---|---|

| Molecular weight [28] | 248.94 g/mol | 293.00 g/mol | Increased by CH2CH2O unit |

| Chain flexibility | Limited | Enhanced | Additional rotational freedom |

| Aqueous solubility [29] | Very high | Very high | Maintained or enhanced |

| Reactivity profile [29] | Standard SN2 | Standard SN2 | Equivalent mechanisms |

Storage and stability requirements for the two-unit analog parallel those of the single-unit compound, with similar temperature recommendations and moisture sensitivity characteristics [29]. The additional ethylene glycol unit does not significantly alter the fundamental stability profile, suggesting that chain length within this range has minimal impact on thermal degradation pathways.

The choice between single and double polyethylene glycol unit linkers often depends on specific application requirements, particularly regarding the desired spatial separation between reactive termini and conformational flexibility needs in the final conjugated products.

2-Bromoethylamine Hydrobromide

2-Bromoethylamine hydrobromide serves as the simplest structural analog, lacking the polyethylene glycol spacer entirely while maintaining both the bromoalkyl and amine functionalities. With molecular formula C2H7Br2N and molecular weight 204.89 grams per mole [20] [21], this compound provides insight into the specific contributions of the polyethylene glycol unit to overall molecular behavior.

The absence of the ether oxygen significantly alters the electronic environment around both functional groups. Without the electron-donating polyethylene glycol spacer, the amine group exhibits basicity characteristics more similar to simple alkyl amines, potentially with slightly reduced pKa values compared to the polyethylene glycol-containing analogs [20].

Solubility patterns differ markedly between 2-bromoethylamine hydrobromide and the polyethylene glycol derivatives. While the simple compound maintains high aqueous solubility due to its ionic nature, it lacks the additional hydrogen bonding capability provided by the ether oxygen atoms [20] [21]. This difference becomes more pronounced in organic solvents, where the polyethylene glycol unit provides enhanced solvation opportunities.

The nucleophilic substitution reactivity of 2-bromoethylamine hydrobromide follows identical SN2 mechanisms, but reaction rates may differ due to altered solvation patterns and electronic effects . The shorter carbon chain reduces conformational flexibility, potentially leading to different approach geometries for attacking nucleophiles.

| Comparative Aspect | Bromo-PEG1-NH2 HBr | 2-Bromoethylamine HBr | PEG Unit Impact |

|---|---|---|---|

| Molecular structure [20] | R-O-CH2CH2-NH2 | Br-CH2CH2-NH2 | Adds ether functionality |

| Hydrogen bonding [20] | Enhanced capacity | Standard amine only | Additional H-bond sites |

| Conformational freedom [20] | Moderate | Limited | Increased flexibility |

| Solvent compatibility [20] | Broader range | Narrower range | Enhanced solvation |